3,6-Di-O-methyl-beta-cyclodextrin, also known as 2,6-Di-O-methyl-beta-cyclodextrin, is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound has gained attention due to its enhanced solubility and ability to form inclusion complexes with various hydrophobic compounds, making it valuable in pharmaceutical and biochemical applications.
The compound is derived from beta-cyclodextrin through methylation processes that modify the hydroxyl groups at the 2 and 6 positions. It is commercially available and synthesized through various methods that aim to optimize yield and purity.
3,6-Di-O-methyl-beta-cyclodextrin belongs to the class of cyclodextrins, which are cyclic oligosaccharides known for their ability to form host-guest complexes. It is classified as a modified cyclodextrin due to the substitution of its hydroxyl groups with methyl groups.
The synthesis of 3,6-Di-O-methyl-beta-cyclodextrin can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and time, to ensure high selectivity and yield. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized product .
The primary chemical reactions involving 3,6-Di-O-methyl-beta-cyclodextrin include:
The encapsulation efficiency and stability of these complexes can be influenced by factors such as the size and polarity of the guest molecule, as well as environmental conditions like pH and temperature.
The mechanism by which 3,6-Di-O-methyl-beta-cyclodextrin operates involves:
Studies have demonstrated that this compound can significantly improve the bioavailability of poorly soluble drugs by facilitating their transport across biological membranes .
These properties contribute to its versatility in various applications in pharmaceuticals and biochemistry.
3,6-Di-O-methyl-beta-cyclodextrin has numerous scientific uses:
The synthesis of 3,6-Di-O-methyl-beta-cyclodextrin (DIMEB) relies on precise methylation strategies to achieve the desired regioselectivity at the C-2 and C-6 positions of the glucopyranose units. Traditional industrial routes employ Williamson ether synthesis under strongly alkaline conditions, using methyl halides (particularly methyl iodide or chloride) as alkylating agents. This method typically utilizes sodium hydroxide or potassium hydroxide (20-50% w/v) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 20-70°C for 12-48 hours. Under these conditions, the nucleophilic alkoxide ions generated at C-2 and C-6 (more accessible due to lower steric hindrance) exhibit higher reactivity than the C-3 position, yielding the target 2,6-di-O-methyl derivative [3] [9].
A significant advancement involves dimethyl carbonate (DMC) as a green methylating agent. This approach operates under mild conditions (60-90°C, atmospheric pressure) with potassium carbonate (K₂CO₃) as a base catalyst. DMC eliminates toxic byproducts (e.g., alkyl halides) and enables higher selectivity through controlled reaction kinetics. Key advantages include reduced environmental impact and simplified purification, as the primary byproducts (CO₂ and methanol) are easily removed. Typical yields reach 70-85% with a Degree of Substitution (DS) of 1.8-2.0 per glucose unit, demonstrating improved sustainability without compromising efficiency [9].
Table 1: Comparative Analysis of DIMEB Synthetic Methodologies
| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|---|
| Methyl Iodide/Chloride | NaOH/KOH (20-50%) | DMF/DMSO | 20-70 | 12-48 | High reaction efficiency |
| Dimethyl Carbonate (DMC) | K₂CO₃ | None/Water | 60-90 | 24-36 | Green chemistry, reduced toxicity |
| Dimethyl Sulfate | NaOH | Water | 40-60 | 6-12 | Rapid methylation |
Controlling the Degree of Substitution (DS) is critical for DIMEB functionality, as it directly influences solubility, complexation efficiency, and crystallinity. Industrially, DS is governed by three primary strategies:
Reproducibility challenges persist in scaling; batch DS variations >5% occur due to heat/mass transfer inefficiencies. Continuous-flow reactors are emerging to enhance mixing and temperature control, reducing DS variability to <2% [6].
Regioselective methylation at C-2 and C-6 positions profoundly alters DIMEB’s supramolecular behavior versus native β-cyclodextrin:
Table 2: Host-Guest Affinity of Methylated β-Cyclodextrins
| Cyclodextrin | Substitution Pattern | Cavity Diameter (Å) | Cholesterol Binding Constant (K, M⁻¹) |
|---|---|---|---|
| Native β-CD | Unmodified | 6.5 | 4.7×10⁴ |
| DIMEB (Heptakis-2,6-di-O-methyl) | C-2, C-6 | 7.8–9.2 | 109 |
| TRIMEB (Heptakis-2,3,6-tri-O-methyl) | C-2, C-3, C-6 | 7.5–8.8 | 110 |
Industrial DIMEB production faces inherent variability due to:
Quality assurance employs multi-tiered analytical protocols:
Regulatory guidelines (USFDA/EMA) mandate strict specification sheets for vaccine/pharmaceutical use, including residual solvent limits (e.g., DMF <890 ppm). Advanced manufacturers adopt QbD (Quality by Design) frameworks, correlating process parameters (e.g., methylation time, pH) with critical quality attributes (DS, solubility) to preempt variability [1] [6].
Table 3: Quality Control Parameters for DIMEB Batches
| Parameter | Analytical Method | Acceptance Criterion | Impact of Deviation |
|---|---|---|---|
| Degree of Substitution (DS) | ¹H NMR/MS | 12–14 (1.7–2.0/glucose) | Altered cavity hydrophobicity |
| Regioisomer Purity | HPLC-ELSD/HILIC | ≥95% DIMEB | Reduced guest affinity |
| Optical Rotation | Polarimetry | [α]²⁵/D +157±4° | Structural anomalies |
| Residual Solvents | GC-FID | <890 ppm DMF | Toxicological risk |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5